4-({[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid
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Overview
Description
4-({[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid is a complex organic compound with a unique structure that includes a pyridazinone core, a dimethoxyphenyl group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyridazinone core, the introduction of the dimethoxyphenyl group, and the attachment of the butanoic acid moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes. The use of automated reactors and advanced purification techniques ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
4-({[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
4-({[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-({[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-({[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid include:
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C18H21N3O6 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
4-[[2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]butanoic acid |
InChI |
InChI=1S/C18H21N3O6/c1-26-14-7-5-12(10-15(14)27-2)13-6-8-17(23)21(20-13)11-16(22)19-9-3-4-18(24)25/h5-8,10H,3-4,9,11H2,1-2H3,(H,19,22)(H,24,25) |
InChI Key |
BYIDLKDJVZQUJF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCCCC(=O)O)OC |
Origin of Product |
United States |
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